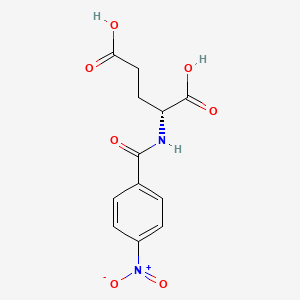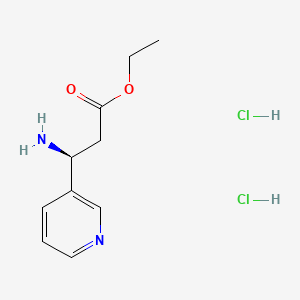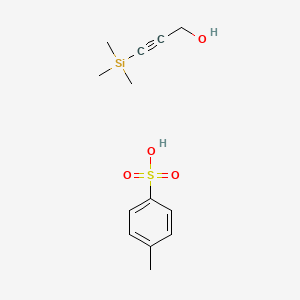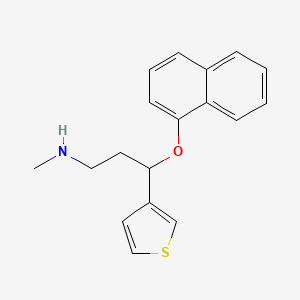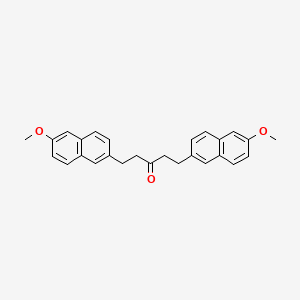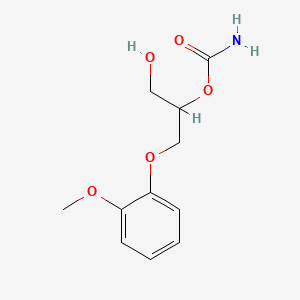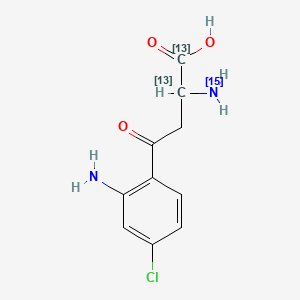![molecular formula C26H35N7O3 B585159 2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride CAS No. 253796-69-9](/img/structure/B585159.png)
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dual inhibition mechanisms and the development of new anticoagulants.
Biology: It is used in research on blood coagulation pathways and the development of therapies for coagulation disorders.
Medicine: It has been studied in clinical trials for its potential use in treating conditions like septic shock and other coagulation-related disorders.
Mécanisme D'action
Target of Action
Tanogitran Dihydrochloride primarily targets Factor Xa and Thrombin (Factor IIa) . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for converting fibrinogen into fibrin, leading to clot formation .
Mode of Action
Tanogitran Dihydrochloride acts as a direct inhibitor of Factor Xa and Thrombin . By binding to these targets, it prevents them from catalyzing their respective reactions, thereby inhibiting the coagulation cascade. This results in a reduction in clot formation, making Tanogitran Dihydrochloride an effective anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by Tanogitran Dihydrochloride is the coagulation cascade . By inhibiting Factor Xa and Thrombin, it disrupts this cascade, preventing the formation of fibrin clots. The downstream effects include a reduction in thrombus formation and a potential decrease in the risk of thromboembolic events .
Result of Action
The molecular effect of Tanogitran Dihydrochloride involves the direct inhibition of Factor Xa and Thrombin, key enzymes in the coagulation cascade . At the cellular level, this results in a decrease in the formation of fibrin clots. Consequently, this can lead to a reduction in thrombus formation and potentially decrease the risk of thromboembolic events .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including Tanogitran Dihydrochloride. Factors such as temperature, pH, and the presence of other substances can impact drug stability and efficacy . .
Analyse Biochimique
Biochemical Properties
Tanogitran Dihydrochloride interacts with enzymes such as thrombin and factor Xa, playing a significant role in biochemical reactions . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the coagulation cascade.
Cellular Effects
Tanogitran Dihydrochloride exerts effects on various types of cells, particularly those involved in coagulation. It influences cell function by impacting cell signaling pathways related to coagulation
Molecular Mechanism
The molecular mechanism of action of Tanogitran Dihydrochloride involves binding interactions with biomolecules such as thrombin and factor Xa. This results in the inhibition of these enzymes and subsequent changes in gene expression related to coagulation .
Méthodes De Préparation
The synthesis of 2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride is unique in its dual inhibition of thrombin and factor Xa, which distinguishes it from other anticoagulants that typically target only one of these enzymes. Similar compounds include:
Edoxaban: A selective factor Xa inhibitor.
Eribaxaban: Another selective factor Xa inhibitor.
Fidexaban: A selective factor Xa inhibitor.
Darexaban: A selective factor Xa inhibitor.
Letaxaban: A selective factor Xa inhibitor.
SAR107375: A dual inhibitor of factor Xa and thrombin, similar to this compound but with improved pharmacokinetic properties
This compound’s dual inhibition mechanism provides a broader anticoagulant effect, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O3.2ClH/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27;;/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34);2*1H/t25-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNAYUNJBIRYOA-KHZPMNTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858419 | |
| Record name | Tanogitran dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253796-69-9 | |
| Record name | Tanogitran dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)](/img/no-structure.png)
![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)
